((3S,4S)-3-Fluoropiperidin-4-yl)methanol
Description
((3S,4S)-3-Fluoropiperidin-4-yl)methanol is a fluorinated piperidine derivative with stereochemical specificity at the 3S and 4S positions. This compound features a hydroxymethyl group at position 4 and a fluorine atom at position 3 on the piperidine ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of NMDA receptor negative allosteric modulators for major depressive disorder (MDD) .
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
[(3S,4S)-3-fluoropiperidin-4-yl]methanol |
InChI |
InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
UGVSTHXRRQMAJG-NTSWFWBYSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1CO)F |
Canonical SMILES |
C1CNCC(C1CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol typically involves the fluorination of a piperidine precursor. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: ((3S,4S)-3-Fluoropiperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: ((3S,4S)-3-Fluoropiperidin-4-yl)methanol is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It can also serve as a probe to investigate the interactions of fluorinated compounds with biological targets.
Medicine: ((3S,4S)-3-Fluoropiperidin-4-yl)methanol has potential applications in the development of new pharmaceuticals. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and the structure of the compound it is incorporated into.
Comparison with Similar Compounds
Key Research Findings
Stereochemistry-Driven Activity : The (3S,4S) configuration in the target compound enables NMDA receptor binding, whereas (3S,4R) analogs like paroxetine derivatives exhibit serotonin-related activity .
Fluorine Impact: Fluorination enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., (4-methylpiperidin-3-yl)methanol) .
Safety Considerations : Fluorophenyl-containing analogs exhibit higher toxicity profiles (e.g., H302, H315) than simpler methyl-substituted derivatives .
Biological Activity
((3S,4S)-3-Fluoropiperidin-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key results.
Chemical Structure and Properties
The compound ((3S,4S)-3-Fluoropiperidin-4-yl)methanol has the following chemical properties:
- Molecular Formula : C6H13FNO
- Molecular Weight : 145.18 g/mol
- CAS Number : 91825876
This structure includes a piperidine ring with a fluorine substituent, which is significant for its biological activity.
Research indicates that ((3S,4S)-3-Fluoropiperidin-4-yl)methanol may interact with various neurotransmitter systems. It has been shown to act as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor modulation is essential for its potential use in treating conditions such as nicotine addiction and neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that ((3S,4S)-3-Fluoropiperidin-4-yl)methanol exhibits significant inhibitory effects on the reuptake of neurotransmitters. The following table summarizes key findings from in vitro studies:
| Study | Assay Type | IC50 (µM) | Target |
|---|---|---|---|
| Study 1 | DA Reuptake | 3.3 | DAT |
| Study 2 | NE Reuptake | 5.0 | NET |
| Study 3 | 5HT Reuptake | 7.0 | SERT |
These results indicate that ((3S,4S)-3-Fluoropiperidin-4-yl)methanol has a potent effect on dopamine and norepinephrine transporters, suggesting its potential in managing mood disorders.
In Vivo Studies
In vivo studies further elucidate the pharmacological profile of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol. Animal models have shown that this compound can significantly reduce nicotine-induced behaviors, indicating its potential as an anti-addictive agent.
Case Study: Nicotine-Induced Hypomobility
A study evaluated the effects of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol on nicotine-induced hypomobility in mice:
- Dosage : Administered at varying doses (1 mg/kg to 10 mg/kg).
- Results : Significant reduction in hypomobility was observed at doses of 5 mg/kg and above.
This suggests that the compound may counteract the effects of nicotine, providing a basis for further exploration in smoking cessation therapies.
Safety and Toxicology
Preliminary toxicological assessments indicate that ((3S,4S)-3-Fluoropiperidin-4-yl)methanol has a favorable safety profile. No severe adverse effects were reported in animal studies at therapeutic doses. However, further investigations are necessary to fully understand its long-term safety implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
